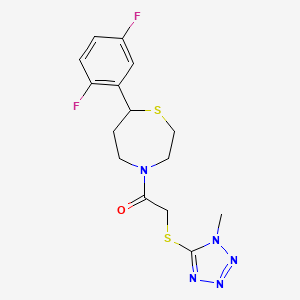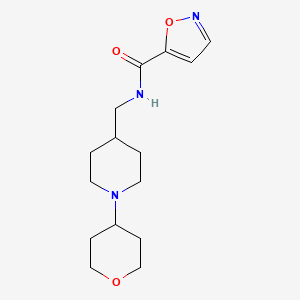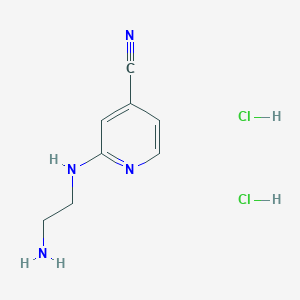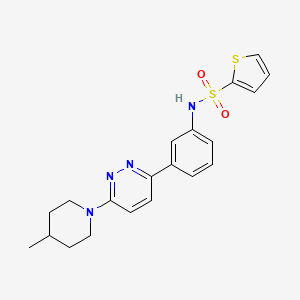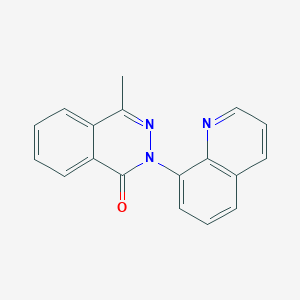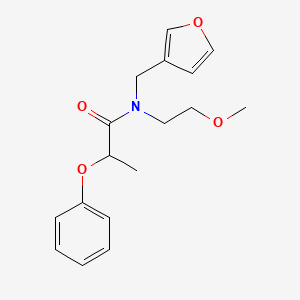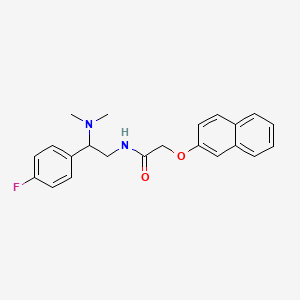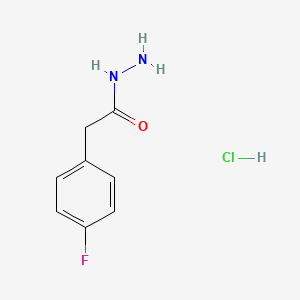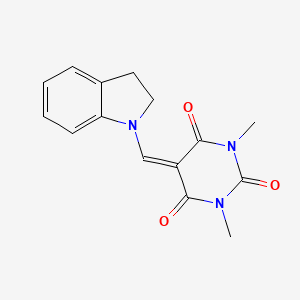
5-(Indolinylmethylene)-1,3-dimethyl-1,3-dihydropyrimidine-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Indolinylmethylene)-1,3-dimethyl-1,3-dihydropyrimidine-2,4,6-trione, also known as indolinone, is a heterocyclic compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of uracil and has a unique structure that makes it an attractive candidate for drug development.
Applications De Recherche Scientifique
Anticancer Research
5-(Indolinylmethylene)-1,3-dimethyl-1,3-dihydropyrimidine-2,4,6-trione has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Studies have indicated that this compound can induce apoptosis (programmed cell death) in various cancer cell lines, making it a promising candidate for developing new anticancer therapies .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. It has demonstrated significant activity against a range of bacterial and fungal pathogens. The mechanism of action typically involves disrupting the microbial cell membrane or interfering with essential microbial enzymes, which makes it a valuable compound in the development of new antibiotics .
Antioxidant Properties
Research has shown that 5-(Indolinylmethylene)-1,3-dimethyl-1,3-dihydropyrimidine-2,4,6-trione exhibits strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing and treating diseases associated with oxidative damage, such as neurodegenerative diseases and cardiovascular disorders .
Material Science
Beyond biological applications, this compound has potential uses in material science. Its unique chemical structure allows it to be used in the synthesis of novel polymers and materials with specific properties, such as enhanced thermal stability or electrical conductivity. These materials can be used in various industrial applications, including electronics and coatings.
These applications highlight the versatility and potential of 5-(Indolinylmethylene)-1,3-dimethyl-1,3-dihydropyrimidine-2,4,6-trione in scientific research. If you need more detailed information on any specific application, feel free to ask!
Propriétés
IUPAC Name |
5-(2,3-dihydroindol-1-ylmethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-16-13(19)11(14(20)17(2)15(16)21)9-18-8-7-10-5-3-4-6-12(10)18/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHCHZQMIRFFRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN2CCC3=CC=CC=C32)C(=O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

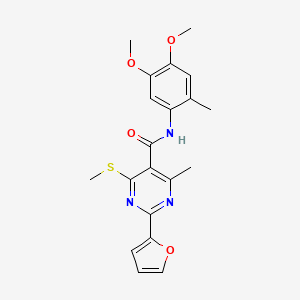
![benzyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2368128.png)
![2-[3-[(4-Phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2368130.png)
![3-(3,4-dimethylphenyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2368132.png)
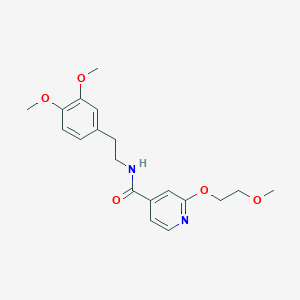
![2-methyl-2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol](/img/structure/B2368137.png)
